2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one
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Overview
Description
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one is a complex organic compound known for its significant biological activities. It is a type of flavonoid glycoside, which is a class of compounds widely recognized for their antioxidant properties. This compound is often found in various plants and contributes to their color, taste, and health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one involves multiple steps, including glycosylation reactions. The process typically starts with the preparation of the aglycone (the non-sugar part of the molecule) followed by the attachment of sugar moieties through glycosidic bonds. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plants, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions and advanced techniques like chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex organic molecules.
Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.
Medicine: Due to its antioxidant properties, it is researched for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural colorants and flavoring agents for food and cosmetic products.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. The compound also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other flavonoid glycosides such as quercetin glycosides and kaempferol glycosides. Compared to these compounds, 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity.
Properties
Molecular Formula |
C33H40O22 |
---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31+,32+,33?/m1/s1 |
InChI Key |
VUTMUSRYWYUQIK-MPHLXVICSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origin of Product |
United States |
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